molecular formula C10H8BrNO2 B1604460 Methyl 3-(bromomethyl)-4-cyanobenzoate CAS No. 908562-25-4

Methyl 3-(bromomethyl)-4-cyanobenzoate

Cat. No.: B1604460
CAS No.: 908562-25-4
M. Wt: 254.08 g/mol
InChI Key: YFQVXOFHILWYNN-UHFFFAOYSA-N
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Description

Methyl 3-(bromomethyl)-4-cyanobenzoate is an organic compound with the molecular formula C10H8BrNO2 It is a derivative of benzoic acid, featuring a bromomethyl group and a cyano group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(bromomethyl)-4-cyanobenzoate typically involves the bromination of methyl 4-cyanobenzoate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination of the methyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(bromomethyl)-4-cyanobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

    Reduction: Formation of methyl 3-(aminomethyl)-4-cyanobenzoate.

    Oxidation: Formation of methyl 3-(bromomethyl)-4-carboxybenzoate.

Scientific Research Applications

Methyl 3-(bromomethyl)-4-cyanobenzoate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a precursor for the synthesis of enzyme inhibitors.

    Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Comparison with Similar Compounds

    Methyl 4-(bromomethyl)-3-methoxybenzoate: Similar in structure but with a methoxy group instead of a cyano group.

    Methyl 3-(bromomethyl)benzoate: Lacks the cyano group, making it less versatile in certain synthetic applications.

    Methyl 3-bromobenzoate: Lacks the methyl group, affecting its reactivity and applications.

Uniqueness: Methyl 3-(bromomethyl)-4-cyanobenzoate is unique due to the presence of both bromomethyl and cyano groups, which provide a combination of reactivity and versatility in organic synthesis. This dual functionality allows for a wide range of chemical transformations, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

methyl 3-(bromomethyl)-4-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)7-2-3-8(6-12)9(4-7)5-11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQVXOFHILWYNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C#N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649948
Record name Methyl 3-(bromomethyl)-4-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908562-25-4
Record name Methyl 3-(bromomethyl)-4-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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